molecular formula C17H14O7 B1235327 Morelosin CAS No. 62008-19-9

Morelosin

Cat. No.: B1235327
CAS No.: 62008-19-9
M. Wt: 330.29 g/mol
InChI Key: HEJAFZFLVQINJF-UHFFFAOYSA-N
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Description

It belongs to the class of dietary flavonoids, which are studied for their ability to manage postprandial hyperglycemia by slowing carbohydrate digestion. Morelosin was selected from the COCONUT (COlleCtion of Open Natural prodUcTs) database using molecular fingerprint similarity clustering and a Multiple Linear Regression Quantitative Structure-Activity Relationship (MLR-QSAR) model. The model predicted its half-maximal inhibitory concentration (IC₅₀) at 94.136 µM, making it the least potent among five screened compounds . Despite its moderate activity, this compound’s structural features and pharmacokinetic profile position it as a candidate for further optimization in drug development.

Properties

CAS No.

62008-19-9

Molecular Formula

C17H14O7

Molecular Weight

330.29 g/mol

IUPAC Name

2-(3,5-dimethoxyphenyl)-3,5,7-trihydroxychromen-4-one

InChI

InChI=1S/C17H14O7/c1-22-10-3-8(4-11(7-10)23-2)17-16(21)15(20)14-12(19)5-9(18)6-13(14)24-17/h3-7,18-19,21H,1-2H3

InChI Key

HEJAFZFLVQINJF-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OC

Canonical SMILES

COC1=CC(=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OC

Other CAS No.

62008-19-9

Synonyms

3,5,7-trihydroxy-3',5'-dimethoxyflavone
morelosin

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares Morelosin with four structurally related flavonoid derivatives identified in the same study:

2-(3,5-dihydroxyphenyl)-5,7-dihydroxy-4H-chromen-4-one (IC₅₀: 8.977 µM)

Norartocarpetin (IC₅₀: 31.949 µM)

2-(2,5-dihydroxyphenyl)-5,7-dihydroxy-4H-chromen-4-one (IC₅₀: 78.566 µM)

2-(3,4-dihydroxyphenyl)-5-hydroxy-4H-chromen-4-one (IC₅₀: 87.87 µM)

Table 1: Structural and Functional Comparison

Compound IC₅₀ (µM) Key Structural Features Binding Energy (ΔGbind, kcal/mol) ADMET Compliance (Lipinski/VEBER Rules)
This compound 94.136 Substituted chromen-4-one core -7.2 (MMGBSA) High bioavailability, low toxicity
2-(3,5-dihydroxyphenyl)-... 8.977 3,5-dihydroxyphenyl substitution -9.8 (MMGBSA) Moderate solubility, optimal LogP
Norartocarpetin 31.949 7-hydroxyflavone backbone -8.5 (MMGBSA) High membrane permeability
2-(2,5-dihydroxyphenyl)-... 78.566 2,5-dihydroxyphenyl substitution -7.9 (MMGBSA) Moderate bioavailability
2-(3,4-dihydroxyphenyl)-... 87.87 3,4-dihydroxyphenyl substitution -7.5 (MMGBSA) Low hepatic toxicity

Key Findings:

Potency Trends :

  • The 3,5-dihydroxyphenyl derivative exhibited the highest potency (IC₅₀: 8.977 µM), attributed to its optimal hydroxyl group positioning, which enhances hydrogen bonding with α-glucosidase active-site residues (e.g., Asp349, Arg439) .
  • This compound’s lower potency (IC₅₀: 94.136 µM) correlates with its less favorable binding energy (-7.2 kcal/mol), likely due to steric hindrance from its substitution pattern .

Structural Determinants :

  • Hydroxyl Group Placement : Compounds with hydroxyl groups at the 3,5- or 2,5- positions showed stronger inhibitory effects than those with 3,4- (this compound-like) substitutions. This aligns with QSAR model descriptors emphasizing electronic and steric factors .
  • Chromen-4-one Core : All compounds share this backbone, but variations in the phenyl ring substituents significantly modulate activity.

Pharmacokinetic Profiles: this compound adheres to Lipinski’s Rule of Five (molecular weight <500, LogP <5), suggesting favorable oral absorption .

Stability and Binding :

  • Molecular Dynamics (MD) Simulations : this compound showed stable binding to α-glucosidase over 100 ns, but with higher conformational flexibility compared to the top-performing compounds .
  • MMGBSA Calculations : Confirmed that van der Waals interactions (ΔEvdw) dominate binding for all compounds, but electrostatic contributions (ΔEele) were weaker in this compound .

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